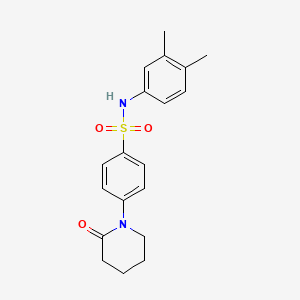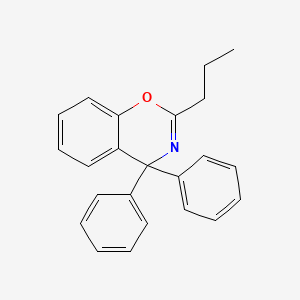![molecular formula C19H21N3O3 B5000937 N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5000937.png)
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as MPUC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea-based inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various physiological processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea inhibits PKC by binding to its catalytic domain and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in various physiological processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a critical role in the pathogenesis of this disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea for lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on various physiological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the study of the effects of this compound on other physiological processes beyond cancer and Alzheimer's disease. Finally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea involves the reaction of 2-methoxyaniline with 2-(1-pyrrolidinylcarbonyl)phenyl isocyanate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. PKC is known to be overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as PKC has been implicated in the pathogenesis of this disease.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-11-5-4-10-16(17)21-19(24)20-15-9-3-2-8-14(15)18(23)22-12-6-7-13-22/h2-5,8-11H,6-7,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTACOYFVBREGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5000865.png)
![N-cyclohexyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5000869.png)


![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5000888.png)
![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)


![N-(4-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5000927.png)
![1-(4-chlorophenyl)-5-({[3-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000930.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5000944.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5000956.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)